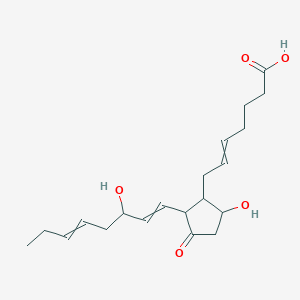

9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid, also known as Prostaglandin D3, is a bioactive lipid compound belonging to the prostaglandin family. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which have diverse hormone-like effects in animals. This particular compound plays a significant role in various biological processes, including inflammation, immune response, and regulation of sleep-wake cycles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid typically involves the oxidation of arachidonic acid, a polyunsaturated fatty acid. The process includes several steps:

Oxidation: Arachidonic acid is oxidized using enzymes such as cyclooxygenase (COX) to form prostaglandin G2 (PGG2).

Reduction: PGG2 is then reduced to prostaglandin H2 (PGH2) by peroxidase activity.

Isomerization: PGH2 undergoes isomerization to form Prostaglandin D2 (PGD2).

Hydroxylation: PGD2 is further hydroxylated to produce 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biotechnological methods. Enzymatic processes are optimized for higher yield and purity. The use of recombinant enzymes and microbial fermentation are common strategies to achieve efficient production .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its biological activity.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Oxidized Derivatives: Various oxidized forms with altered biological activities.

Reduced Derivatives: Hydroxylated forms with different pharmacological properties.

Substituted Derivatives: Esters and ethers with modified solubility and stability.

Applications De Recherche Scientifique

9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid has a wide range of applications in scientific research:

Chemistry: Used as a standard in analytical chemistry for the study of prostaglandins and their derivatives.

Biology: Investigated for its role in cell signaling, inflammation, and immune response.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, sleep disorders, and cardiovascular conditions.

Mécanisme D'action

The compound exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include:

Prostaglandin D receptors (DP1 and DP2): Activation of these receptors mediates anti-inflammatory effects and regulation of sleep-wake cycles.

Intracellular Pathways: Activation of cyclic AMP (cAMP) and protein kinase A (PKA) pathways, leading to downstream effects on gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

Prostaglandin D2 (PGD2): A precursor to 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid with similar biological activities.

Prostaglandin E2 (PGE2): Another prostaglandin with distinct roles in inflammation and immune response.

Prostaglandin F2alpha (PGF2alpha): Involved in reproductive processes and smooth muscle contraction.

Uniqueness: 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid is unique due to its specific hydroxylation pattern and its role in regulating sleep-wake cycles, which is not a primary function of other prostaglandins .

Propriétés

IUPAC Name |

7-[5-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-3-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOICLBSJIMQTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868053 |

Source

|

| Record name | 9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)

![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)

![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)

![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)

![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)